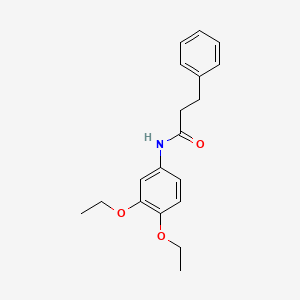
N-(3,4-diethoxyphenyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-diethoxyphenyl)-3-phenylpropanamide, also known as DEP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DEP belongs to the class of compounds known as phenylpropanoids, which are widely distributed in the plant kingdom and have been reported to possess various biological activities.
Mechanism of Action
The mechanism of action of N-(3,4-diethoxyphenyl)-3-phenylpropanamide is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. N-(3,4-diethoxyphenyl)-3-phenylpropanamide has also been reported to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in the inflammatory response and tumor progression.
Biochemical and Physiological Effects:
N-(3,4-diethoxyphenyl)-3-phenylpropanamide has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. N-(3,4-diethoxyphenyl)-3-phenylpropanamide has also been shown to reduce oxidative stress and inflammation in various cell and animal models.
Advantages and Limitations for Lab Experiments
N-(3,4-diethoxyphenyl)-3-phenylpropanamide has several advantages for lab experiments, including its relatively simple synthesis, low toxicity, and broad range of biological activities. However, N-(3,4-diethoxyphenyl)-3-phenylpropanamide also has some limitations, including its poor solubility in water and limited bioavailability, which may limit its therapeutic potential.
Future Directions
Several future directions for research on N-(3,4-diethoxyphenyl)-3-phenylpropanamide include the optimization of its synthesis and formulation, the investigation of its pharmacokinetics and pharmacodynamics, and the evaluation of its safety and efficacy in preclinical and clinical trials. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of N-(3,4-diethoxyphenyl)-3-phenylpropanamide and to identify its potential therapeutic applications in various diseases.
Synthesis Methods
N-(3,4-diethoxyphenyl)-3-phenylpropanamide can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction, which involves the condensation of 3,4-diethoxybenzaldehyde and 3-phenylpropanal in the presence of a base catalyst. Other methods include the reduction of 3,4-diethoxybenzophenone using sodium borohydride and subsequent reaction with benzyl chloride.
Scientific Research Applications
N-(3,4-diethoxyphenyl)-3-phenylpropanamide has been reported to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Several studies have investigated the potential therapeutic applications of N-(3,4-diethoxyphenyl)-3-phenylpropanamide in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-(3,4-diethoxyphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-3-22-17-12-11-16(14-18(17)23-4-2)20-19(21)13-10-15-8-6-5-7-9-15/h5-9,11-12,14H,3-4,10,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEIZWYQVZXTIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-diethoxyphenyl)-3-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B4970949.png)

![ethyl 1-(4-chlorophenyl)-4-[(4-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4970958.png)
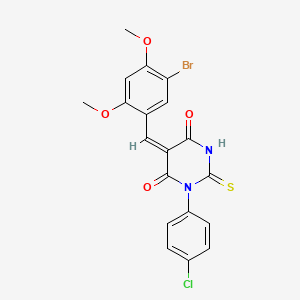
![5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4970970.png)
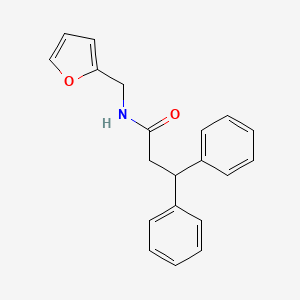
![ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-2,6-dimethylnicotinate hydrochloride](/img/structure/B4970984.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B4970986.png)
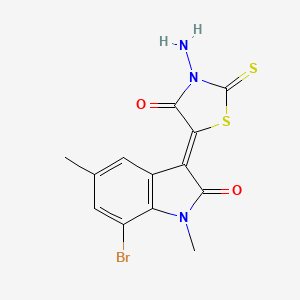
![N-benzyl-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4970995.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4970999.png)
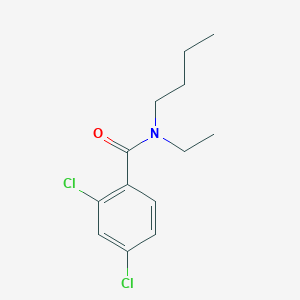
![N~1~-(3,5-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4971008.png)
![N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4971029.png)